molecular formula C10H8ClNO2 B8386744 3-(2-Chloro-4-cyanophenyl)propanoic acid

3-(2-Chloro-4-cyanophenyl)propanoic acid

Cat. No.: B8386744
M. Wt: 209.63 g/mol
InChI Key: QKYDDPMEQDXUSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chloro-4-cyanophenyl)propanoic acid is a synthetic organic compound featuring a phenyl ring substituted with a chlorine atom at the 2-position and a cyano group at the 4-position, linked to a propanoic acid moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmacological and chemical studies. The chlorine and cyano groups are electron-withdrawing, influencing the acidity of the carboxylic acid and the compound’s lipophilicity.

Properties

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

3-(2-chloro-4-cyanophenyl)propanoic acid

InChI

InChI=1S/C10H8ClNO2/c11-9-5-7(6-12)1-2-8(9)3-4-10(13)14/h1-2,5H,3-4H2,(H,13,14)

InChI Key

QKYDDPMEQDXUSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)Cl)CCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

Key comparisons focus on substituent effects on the phenyl ring and their impact on physicochemical properties:

Substituent Effects on Acidity (pKa)
  • Target Compound: The 2-chloro and 4-cyano groups stabilize the deprotonated carboxylic acid via inductive effects, likely lowering its pKa compared to unsubstituted phenylpropanoic acids.
  • 3-(4-Hydroxy-3-nitrophenyl)propanoic Acid (): The nitro group (strong electron-withdrawing) and hydroxyl group (electron-donating) create a mixed electronic environment. Nitro groups typically lower pKa more significantly than cyano or chloro substituents .
  • 2-Chloro-2-methylpropanoic Acid (): A pKa of 2.975 highlights how chlorine on the α-carbon enhances acidity. While the target compound’s chlorine is on the phenyl ring, the electron-withdrawing effect still contributes to carboxylic acid stabilization .
Lipophilicity and Solubility
  • 3-(2,4′-Dihydroxy-3′,5′-dimethoxyphenyl)propanoic Acid (): Polar hydroxyl and methoxy groups improve solubility, as seen in its isolation from aqueous plant extracts .
  • Perfluorinated Propanoic Acid Derivatives (): Fluorinated alkyl chains drastically increase hydrophobicity and environmental persistence, contrasting with the target compound’s aromatic substituents .
Enzyme Inhibition Potential
  • P3, P7, and P16 (): These thiazolidinone-linked propanoic acid derivatives inhibit Furin, with P3 showing an IC50 of 35 µM. The chloro and methyl groups on the phenyl ring enhance binding to hydrophobic enzyme pockets.
  • 3-(N-(4-Sulfamoylphenyl)amino)propanoic Acid (): Sulfonamide groups enable hydrogen bonding, often exploited in enzyme inhibition. The target’s cyano group may offer alternative binding interactions .
Anti-Inflammatory and Anti-Asthma Activity
  • Compound 11 and 14 from Ephedra intermedia (): These propanoic acid derivatives inhibit β-hexosaminidase release, a marker of anti-asthma activity. Polar substituents (e.g., hydroxyl, methoxy) may facilitate interactions with immune cell receptors, whereas the target’s chloro-cyano combination could modulate different pathways .

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